5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
Overview
Description
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a chemical compound with the molecular formula C11H10N4O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is synthesized through a one-pot multicomponent reaction (mcr) of aldehydes, phenyl hydrazine derivatives, and malononitrile . The cyclo-condensation of these reactants gives the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator . Its molecular weight is 262.29 .
Action Environment
The compound is synthesized using a one-pot multicomponent reaction in water at room temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction is carried out at room temperature, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials. The use of recyclable catalysts and green chemistry principles can also be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group (-NH2) and the tosyl group (-SO2C6H4CH3) can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO2) is commonly used as a catalyst.
Solvents: Water and ethanol are frequently used as solvents in these reactions.
Surfactants: Sodium dodecyl benzene sulphonate can be used to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which can have significant biological and medicinal properties .
Scientific Research Applications
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Lacks the tosyl group, making it less versatile in some synthetic applications.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of the tosyl group, which can alter its reactivity and biological activity.
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Contains additional phenyl groups, which can enhance its stability and biological properties.
Uniqueness
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is unique due to the presence of the tosyl group, which provides additional reactivity and the potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and materials .
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVAWZLOAGNYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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